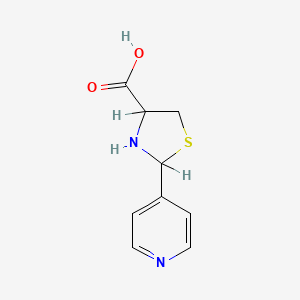

2-(4-吡啶基)噻唑烷-4-羧酸

概览

描述

Synthesis Analysis

The synthesis of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid and its derivatives often involves the condensation of mercapto acids with aldimines derived from aromatic amines. A study by Aydogan et al. (2002) described the preparation of hetarylsubstituted thiazolidinones, including the discussed compound, through reactions involving pyrrole-2-carbaldehyde and different aromatic amines, showcasing a methodology for generating thiazolidine-fused compounds with potential antimicrobial activities (Aydogan, Oecal, Turgut, & Yolacan, 2002).

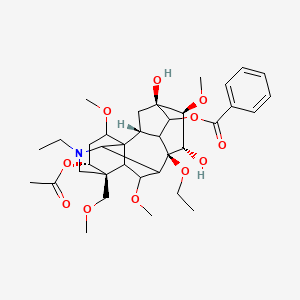

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, has been elucidated through various analytical techniques. Loscalzo, Kallen, and Voet (1973) determined the X-ray crystal structure of thiazolidine-4-carboxylic acid, providing insight into its low basicity compared to non-sulfur-containing analogues and highlighting the resonance stabilization of the unprotonated form due to sulfur atom interaction (Loscalzo, Kallen, & Voet, 1973).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions due to their reactive sulfur and nitrogen atoms. For instance, Nagasawa et al. (1984) explored the protective effect of thiazolidine-4(R)-carboxylic acid derivatives against acetaminophen-induced hepatotoxicity, demonstrating their potential as prodrugs of L-cysteine. This study highlights the chemical reactivity and biological relevance of thiazolidine derivatives (Nagasawa, Goon, Muldoon, & Zera, 1984).

Physical Properties Analysis

The physical properties of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. The crystal structure analysis provides valuable information on the compound's stability and interactions with other molecules. Jagtap et al. (2016) synthesized and analyzed the stereochemical aspects of 2-aryl-thiazolidine-4-carboxylic acids, offering insights into the compound's physical characteristics through crystallography and computational studies (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

科研应用

肝保护性质: 研究表明,包括2-(4-吡啶基)噻唑烷-4-羧酸在内的某些2-取代噻唑烷-4-羧酸可以作为L-半胱氨酸的前药,并对由对乙酰氨基酚引起的小鼠肝毒性死亡提供保护效果(Nagasawa et al., 1984)。

高效液相色谱: 描述了高效液相色谱用于分析噻唑烷-4-羧酸,包括2-(4-吡啶基)噻唑烷-4-羧酸。该方法允许对这些化合物进行高效分离和分析(Terzuoli et al., 1991)。

老年医学潜力: 对噻唑烷-4-羧酸进行了研究,探讨其在老年医学中的潜在价值,包括对肝脏的抗毒性作用和可能的抗衰老效果(Weber et al., 1982)。

癌症治疗: 一些研究探讨了噻唑烷-4-羧酸作为肿瘤细胞逆转变诱导剂的应用,观察到一些晚期癌症患者的反应(Brugarolas & Gosálvez, 1980)。

小有机分子的合成: 报告了噻唑烷衍生物的固相合成,包括2-取代噻唑烷-4-羧酸。这些化合物在有机化学和药物开发中有应用(Patek et al., 1995)。

在各种溶液中的稳定性: 研究了噻唑烷-4-羧酸在酸性、碱性和中性溶液中的稳定性。这项研究对于了解这些化合物在不同化学条件下的行为至关重要(Pesek & Frost, 1975)。

多肽结构的合成: 进行了关于合成聚[(S)-噻唑烷-4-羧酸]的研究,这是一种在生物医学和材料科学中具有潜在应用的多肽(Goodman & Su, 1972)。

Safety And Hazards

The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases . It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

性质

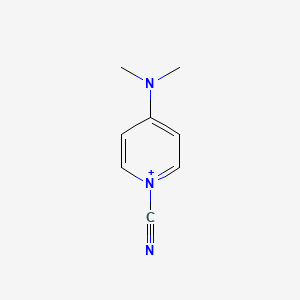

IUPAC Name |

2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYUJCKJSSPXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965495 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |

CAS RN |

51226-84-7 | |

| Record name | 2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51226-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)

![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)